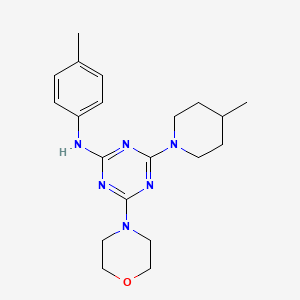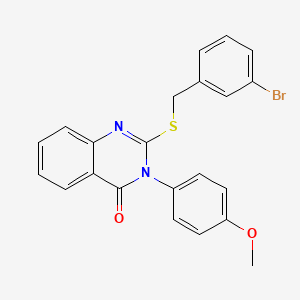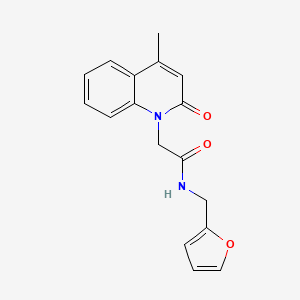![molecular formula C19H13N3O2 B4571803 5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4571803.png)
5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H13N3O2 and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.100776666 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Importance
Recent studies have emphasized the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, highlighting the structural complexity and synthetic challenges associated with derivatives like "5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." The use of diversified hybrid catalysts, including organocatalysts and nanocatalysts, has been pivotal in developing these compounds, showcasing their broader applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar, Vala, & Patel, 2023).
Optical and Electroluminescent Properties
Research on conjugated polymers containing pyrrolopyrrole, a core related to the discussed compound, demonstrates their potential in optoelectronic materials. The synthesis and application of these derivatives for electronic devices, luminescent elements, and fluorescence imaging underscore the compound's relevance in developing high-performance electronic materials. The incorporation into π-extended conjugated systems significantly alters both linear and nonlinear optical properties, indicating a promising avenue for novel applications (Grzybowski & Gryko, 2015).
Biological Significance
Pyrimidine and its derivatives, including structures similar to "this compound," are foundational in biological systems, acting as key components of DNA and RNA. These compounds exhibit a wide range of pharmacological activities, such as anticancer, antiviral, and antibacterial properties. The study of pyrimidine analogs has led to the synthesis and identification of compounds with significant biological activities, suggesting potential therapeutic applications (JeelanBasha & Goudgaon, 2021).
Future Directions
The future directions for “5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given its broad spectrum of biological activities, it could be a promising candidate for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been identified as inhibitors of various kinases, including phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.
Mode of Action
Kinase inhibitors typically function by binding to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
For instance, PI3K inhibitors can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth .
Result of Action
Kinase inhibitors generally lead to the inhibition of cell growth and proliferation, and can induce cell cycle arrest or apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidines, the class of compounds to which it belongs, exhibit a wide range of biological activities . They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases
Cellular Effects
Related compounds have been shown to inhibit protein tyrosine kinases , which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism. Therefore, it is possible that 5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may have similar effects on these cellular processes.
Molecular Mechanism
Based on the known activities of related compounds, it is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(4-phenylphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-18-16-15(10-11-20-17(16)21-19(24)22-18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNWBRYGMEVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=NC=C3)NC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4571729.png)
![2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4571733.png)
![5-(5-ETHYL-2-THIENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4571739.png)
![methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4571749.png)
![N-[3-(acetylamino)-4-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4571765.png)





![2-[(2-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4571834.png)

![4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4571842.png)
![(5E)-3-ethyl-5-[[4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4571843.png)
